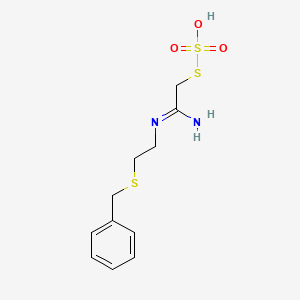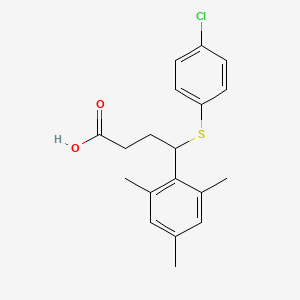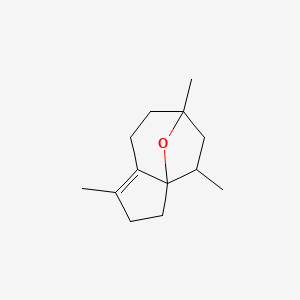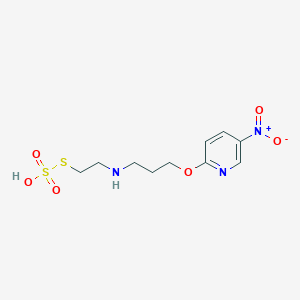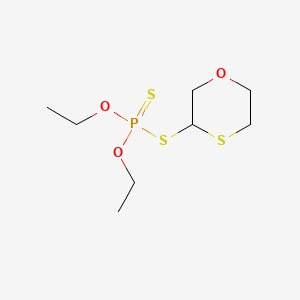
Silver--zirconium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver-zirconium (1/2) is a compound that combines the unique properties of silver and zirconium Silver is well-known for its antimicrobial properties and high electrical conductivity, while zirconium is recognized for its high resistance to corrosion and heat
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of silver-zirconium (1/2) can be achieved through various synthetic routes. One common method involves the co-precipitation of silver and zirconium salts in an aqueous solution, followed by reduction with a suitable reducing agent. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the properties of the final product.
Industrial Production Methods: In industrial settings, the production of silver-zirconium (1/2) often involves the use of advanced techniques such as sol-gel processing, hydrothermal synthesis, and microwave-assisted synthesis. These methods allow for precise control over the particle size, morphology, and composition of the compound, ensuring consistent quality and performance.
Chemical Reactions Analysis
Types of Reactions: Silver-zirconium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form silver oxide and zirconium oxide under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions include silver oxide, zirconium oxide, and other intermediate compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, silver-zirconium (1/2) is used as a catalyst in various organic reactions due to its unique combination of catalytic properties from both silver and zirconium.
Biology: In biology, the compound’s antimicrobial properties make it a potential candidate for use in antibacterial coatings and medical devices.
Medicine: In medicine, silver-zirconium (1/2) is being explored for its potential use in drug delivery systems and as an antimicrobial agent in wound dressings.
Industry: In industry, the compound is used in the production of high-performance materials, such as heat-resistant coatings and corrosion-resistant alloys.
Mechanism of Action
The mechanism by which silver-zirconium (1/2) exerts its effects involves the interaction of silver ions with microbial cell membranes, leading to the disruption of cellular processes and eventual cell death. Zirconium, on the other hand, provides structural stability and enhances the compound’s resistance to environmental degradation. The molecular targets and pathways involved include the binding of silver ions to nucleophilic groups in proteins and enzymes, leading to their inactivation.
Comparison with Similar Compounds
- Silver oxide
- Zirconium oxide
- Silver-zirconium oxide
Comparison: Compared to similar compounds, silver-zirconium (1/2) offers a unique combination of properties, including enhanced antimicrobial activity, improved thermal stability, and increased resistance to corrosion
Properties
CAS No. |
37381-03-6 |
|---|---|
Molecular Formula |
AgZr2 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
silver;zirconium |
InChI |
InChI=1S/Ag.2Zr |
InChI Key |
AYJQTHUMRSCTGB-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Zr].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


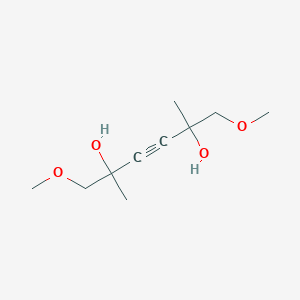
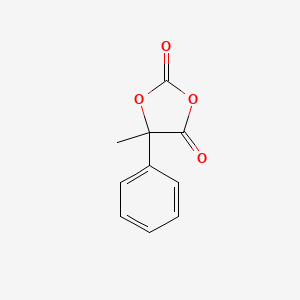
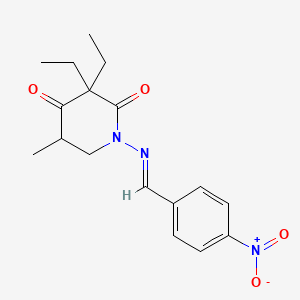
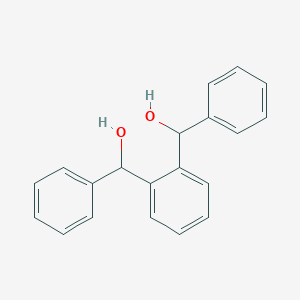
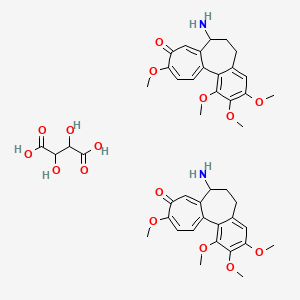
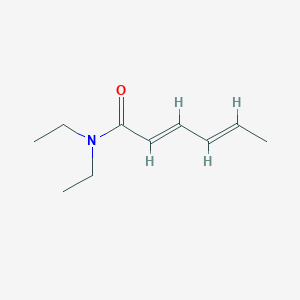
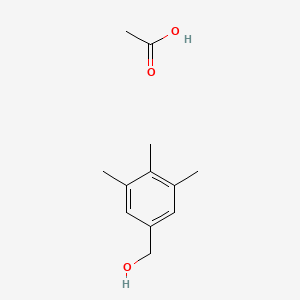

![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
